molecular formula C42H46N4O8S B12515488 Bis(strychnos); sulfuric acid

Bis(strychnos); sulfuric acid

Cat. No.: B12515488
M. Wt: 766.9 g/mol
InChI Key: GOOCRIHPADOQAS-UHFFFAOYSA-N
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Description

Bis(strychnos); sulfuric acid: is a complex compound derived from the combination of bis-Strychnos alkaloids and sulfuric acid Strychnos alkaloids are naturally occurring compounds found in the seeds of the Strychnos plant, known for their potent biological activities Sulfuric acid, a strong mineral acid, is widely used in various chemical reactions and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-Strychnos alkaloids typically involves the use of natural (–)-strychnine as a starting material. Key steps in the synthesis include the Polonovski-Potier activation of strychnine N-oxide and a biomimetic Mannich coupling to form the signature C23-C5’ bond that joins two monoterpene indole monomers . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of bis-Strychnos alkaloids may involve semi-synthetic routes starting from natural strychnine. The process includes multiple steps of chemical transformations, purification, and isolation to obtain the final product. The use of sulfuric acid in the synthesis can enhance the reactivity and yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Bis-Strychnos alkaloids undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction with Mandelin’s reagent (ammonium metavanadate in sulfuric acid) results in a series of color changes due to multiple oxidation steps .

Common Reagents and Conditions

Common reagents used in the reactions of bis-Strychnos alkaloids include ammonium metavanadate, sulfuric acid, and other oxidizing agents. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of bis-Strychnos alkaloids depend on the specific reaction conditions and reagents used. For example, the reaction with Mandelin’s reagent produces a complex final oxidation product with distinct color changes .

Mechanism of Action

The mechanism of action of bis-Strychnos alkaloids involves their interaction with specific molecular targets and pathways. For example, brucine, a related alkaloid, exerts its effects by modulating central and peripheral mechanisms involved in pain and inflammation . The molecular targets include various signaling pathways and receptors that mediate the biological effects of the compound.

Properties

IUPAC Name

4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H22N2O2.H2O4S/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOCRIHPADOQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H46N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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